3-Methylmalic acid

Catalog No.
S599268
CAS No.
608-41-3
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylmalic acid

CAS Number

608-41-3

Product Name

3-Methylmalic acid

IUPAC Name

2-hydroxy-3-methylbutanedioic acid

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)

InChI Key

NPYQJIHHTGFBLN-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)O)C(=O)O

Synonyms

beta-methylmalate

Canonical SMILES

CC(C(C(=O)O)O)C(=O)O

The exact mass of the compound 3-Methylmalic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylmalic acid (CAS 608-41-3), also known as 2-hydroxy-3-methylbutanedioic acid, is a chiral C5-branched dicarboxylic acid that serves as a highly specialized building block and analytical standard. Unlike its unbranched parent compound, malic acid, the presence of a methyl group at the C3 position introduces an additional stereocenter and significantly alters the molecule's steric bulk, hydrophobicity, and thermal properties. In industrial and advanced laboratory settings, it is primarily procured as a chiral modifier for asymmetric metal catalysts, a highly tunable synthon for biocompatible poly(beta-3-methylmalic acid) polyesters in drug delivery, and a critical reference standard for quantifying C5-branched dibasic acid metabolism in food science and clinical diagnostics [1].

Attempting to substitute 3-methylmalic acid with more common analogs like L-malic acid or its structural isomer L-citramalic acid (2-methylmalic acid) fundamentally compromises process outcomes. In asymmetric catalysis, the specific steric hindrance provided by the C3-methyl group is required to direct the stereochemical outcome of the reaction; replacing it with L-malic acid or L-citramalic acid drastically reduces or reverses the enantiomeric excess of the catalyst [1]. In polymer chemistry, the C3-methyl group dictates the solubility and melting transition of the resulting polyesters. Unmethylated poly(malic acid) lacks the hydrophobic tuning required for specific nanoparticle formulations, while different stereoisomers of 3-methylmalic acid yield polymers with melting points varying by over 100°C, making precise procurement of the exact compound and stereoisomer non-negotiable for reproducible material processability [2].

Superior Asymmetric Activity in Catalyst Modification

When used as a chiral modifier for Raney nickel catalysts in the asymmetric hydrogenation of methyl acetoacetate, the stereochemistry and substitution pattern of the malic acid backbone strictly dictate catalyst performance. (-)-threo-3-Methylmalic acid demonstrates significantly higher asymmetric activity compared to the unmethylated baseline, L-malic acid. Conversely, modifying the catalyst with L-citramalic acid (where the methyl group is on the alpha-carbon) or (+)-erythro-3-methylmalic acid results in inferior asymmetric induction. This confirms that the specific steric hindrance provided by the methyl group on the beta-asymmetric center of the threo isomer is optimal for this catalytic system[1].

Evidence DimensionAsymmetric catalytic activity (enantioselectivity induction)
Target Compound Data(-)-threo-3-Methylmalic acid: High asymmetric activity (optimal steric hindrance at beta-carbon)
Comparator Or BaselineL-malic acid and L-citramalic acid: Lower asymmetric activity
Quantified Difference(-)-threo-3-Methylmalic acid outperforms both the unmethylated baseline and the alpha-methylated isomer in directing stereochemistry.
ConditionsAqueous modification of Raney nickel for hydrogenation of methyl acetoacetate to methyl 3-hydroxybutyrate.

Buyers formulating chiral metal catalysts must procure the exact 3-methylmalic acid stereoisomer to achieve target enantiomeric excesses that cannot be reached with cheaper malic or citramalic acids.

Thermal and Solubility Tuning in Biocompatible Polyesters

3-Methylmalic acid serves as a critical precursor for poly(beta-3-methylmalic acid), a hydrolyzable polyester whose thermal and solubility properties are highly dependent on the monomer's stereochemistry. Polymerization of the benzyl (3R,4S)-beta-3-methylmalate derivative yields a semi-crystalline polymer that is soluble in organic solvents and melts at 130°C. In stark contrast, the polymer derived from the (3S,4S) repeating unit is completely insoluble in organic solvents and exhibits a much higher melting transition temperature of 250°C [1].

Evidence DimensionMelting transition temperature (Tm) and solvent solubility
Target Compound DataPoly[benzyl (3R,4S)-beta-3-methylmalate]: Tm = 130°C, soluble in organic solvents
Comparator Or BaselinePoly[benzyl (3S,4S)-beta-3-methylmalate]: Tm = 250°C, completely insoluble
Quantified DifferenceA 120°C difference in melting point and a binary shift in processability (soluble vs. insoluble) based purely on the stereochemistry of the 3-methylmalic acid precursor.
ConditionsAnionic ring-opening polymerization of benzyl 3-methylmalolactonate.

For materials scientists designing resorbable drug delivery nanoparticles, procuring the correct stereoisomer of 3-methylmalic acid is mandatory to ensure the resulting polymer can be processed in standard organic solvents.

Chromatographic Resolution for Flavor and Metabolic Profiling

In widely targeted metabolomics used for agricultural and food science profiling, 3-methylmalic acid acts as a distinct, quantifiable marker for C5-branched dibasic acid metabolism. During UPLC-MS/MS analysis of fruit cultivars, 3-methylmalic acid is chromatographically resolved from L-citramalic acid and malic acid. It was identified as one of the dominant organic acids responsible for driving the low sugar/acid ratio and sweet-sour taste profile, accumulating at significantly higher concentrations in specific cultivars compared to baselines [1].

Evidence DimensionMetabolite accumulation and chromatographic identification
Target Compound Data3-Methylmalic acid: Dominant organic acid marker for sweet-sour taste profiles
Comparator Or BaselineMalic acid and other generic organic acids
Quantified DifferenceProvides specific resolution of the C5-branched dibasic acid pathway, which cannot be tracked using generic malic acid standards.
ConditionsUPLC-MS/MS widely targeted metabolome analysis on fruit extracts.

Analytical laboratories must procure high-purity 3-methylmalic acid to accurately calibrate mass spectrometers and prevent the misidentification of closely related organic acids in complex biological matrices.

Chiral Modifier for Asymmetric Metal Catalysts

Directly leveraging its unique steric hindrance profile, specific stereoisomers of 3-methylmalic acid (such as the (-)-threo isomer) are procured to modify Raney nickel and other metal catalysts. This application is critical for industrial asymmetric hydrogenations where high enantiomeric excess is required and cannot be achieved with unmethylated malic acid [1].

Precursor for Tunable Biocompatible Polyesters

3-Methylmalic acid is used as a core monomer in the synthesis of poly(beta-3-methylmalic acid) via lactone ring-opening polymerization. Because the stereochemistry of the monomer strictly controls the resulting polymer's melting point and organic solvent solubility, it is the material of choice for engineering hydrolyzable nanoparticles and temporary therapeutic implants [2].

Analytical Standard for Clinical and Agricultural Metabolomics

As a key intermediate in C5-branched dibasic acid metabolism, 3-methylmalic acid is procured as a reference standard for UPLC-MS/MS workflows. It is essential for accurately profiling flavor compounds in agricultural science and for monitoring metabolic disorders related to branched-chain amino acid degradation in clinical diagnostics[3].

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-methylmalic acid

Dates

Last modified: 08-15-2023

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